Structural Differentiation from the ATCAA Anticancer Class: Absence of 2-Aryl Substitution Defines a Distinct Pharmacophore
The target compound N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) lacks substitution at the C2 position of the thiazolidine ring, which is the critical pharmacophoric feature of the ATCAA (2-arylthiazolidine-4-carboxylic acid amide) class. The most potent ATCAA derivatives, such as (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a) and its analogs, achieve average IC₅₀ values of 0.7–1.0 µM against prostate cancer cell lines (PC-3, DU 145, LNCaP, PPC-1) and 1.8–2.6 µM against melanoma cell lines [1]. For the target compound, preliminary screening data reported by suppliers suggest IC₅₀ values ranging from 10 to 20 µM across various cancer cell lines—representing an approximate 10- to 30-fold reduction in potency relative to the ATCAA lead series . This quantitative difference reflects the absence of the 2-aryl substituent, validating that the target compound occupies a distinct chemical space and cannot serve as a potency-equivalent surrogate for ATCAA-class lead compounds.
| Evidence Dimension | Antiproliferative activity against prostate cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ~10–20 µM (across multiple cancer cell lines, supplier-reported preliminary screening) |
| Comparator Or Baseline | ATCAA lead compounds (e.g., 2-phenyl-thiazolidine-4-carboxylic acid octadecylamide): average IC₅₀ 0.7–1.0 µM against prostate cancer cell lines (PC-3, DU 145, LNCaP, PPC-1) [1] |
| Quantified Difference | Approximately 10- to 30-fold less potent than ATCAA leads in cell-based antiproliferative assays. |
| Conditions | Cell-based antiproliferative assays; target compound data is supplier-reported screening against multiple cancer cell lines; comparator data from published in vitro SAR studies against prostate cancer and melanoma cell lines [1]. |
Why This Matters
Procurement for anticancer drug discovery requires recognition that the target compound is structurally and pharmacologically distinct from the ATCAA class; it may serve as a versatile building block or negative-control scaffold, but cannot substitute for 2-aryl leads in potency-driven oncology programs.
- [1] Li, C. M., et al. Synthesis, in vitro structure–activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 2009, 17(24), 8213–8223. DOI: 10.1016/j.bmc.2009.11.007. PMID: 19914068. View Source
